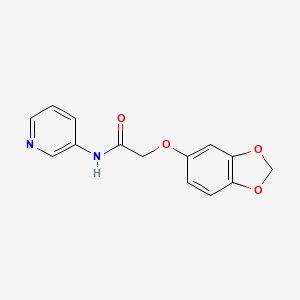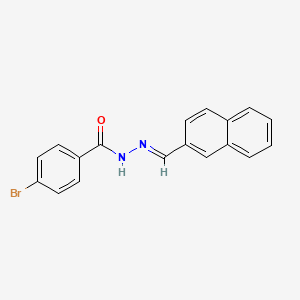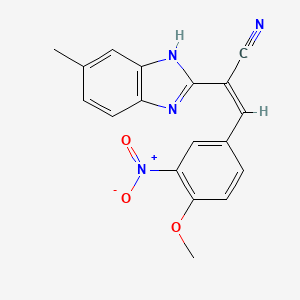![molecular formula C15H18ClF3N2O2 B5322077 N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide, also known as TFP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a synthetic compound that was first synthesized in the early 2000s and has since been extensively studied for its unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. This compound has been found to inhibit the activity of several enzymes involved in cancer cell growth, including histone deacetylases and protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide is its high purity and stability, which makes it ideal for use in laboratory experiments. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. One potential area of research is the development of new drugs based on this compound. This compound has been found to have potent antitumor activity, and further research could lead to the development of new cancer treatments. Another area of research is the study of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide involves the reaction of 3-chlorobenzylamine with 2-(trifluoromethyl)morpholine in the presence of propanoyl chloride. The reaction takes place under reflux conditions and yields this compound as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of this compound is in the development of new drugs. This compound has been found to have potent antitumor activity and has been studied extensively for its potential use in cancer treatment.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O2/c16-12-3-1-2-11(8-12)9-20-14(22)4-5-21-6-7-23-13(10-21)15(17,18)19/h1-3,8,13H,4-7,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRCEKHBEHXSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC(=O)NCC2=CC(=CC=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)

![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)

![4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)
![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)
![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)


![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine](/img/structure/B5322070.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)